

A Technical Guide to 3-Chloro-4-iodopyridine: Unlocking Selective Synthesis Strategies

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Compound of Interest

Compound Name: 3-Chloro-4-iodopyridine

Cat. No.: B048283

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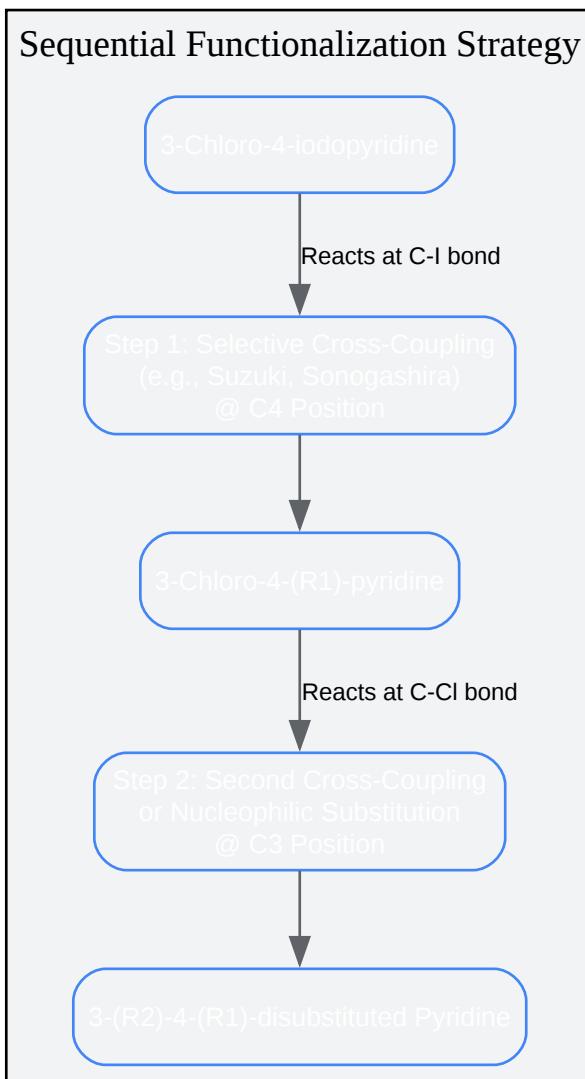
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast array of halogenated heterocycles, **3-Chloro-4-iodopyridine** emerges as a uniquely powerful building block. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental data, to illustrate the distinct advantages of employing **3-Chloro-4-iodopyridine** over other halopyridine alternatives for the construction of complex molecular architectures.

The Core Advantage: Harnessing Differential Reactivity for Chemoselective Functionalization

The primary strategic advantage of **3-Chloro-4-iodopyridine** lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. This disparity is a direct consequence of their bond dissociation energies (BDEs), which follow the general trend: C-I < C-Br < C-Cl.^{[1][2]} The weaker C-I bond undergoes oxidative addition to a palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—far more readily than the robust C-Cl bond.^[2]

This inherent electronic property allows for exquisite, predictable chemoselectivity. Chemists can selectively functionalize the C4 position of the pyridine ring via reactions like Suzuki, Sonogashira, or Stille couplings, while the C3 chloro-substituent remains untouched.^{[3][4]} This preserves the chlorine atom as a valuable synthetic handle for subsequent, orthogonal

transformations, enabling a modular and controlled approach to building polysubstituted pyridines.[3][5]



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